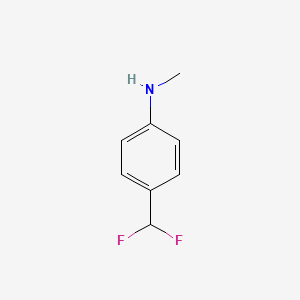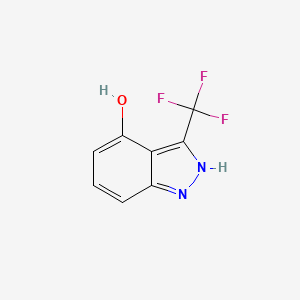
1H-Indazol-4-ol, 3-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazol-4-ol, 3-(trifluoromethyl)- is a heterocyclic aromatic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a trifluoromethyl group at the 3-position enhances the compound’s chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazol-4-ol, 3-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde.
Cyclization Reaction: The key step involves the cyclization of the intermediate formed from the condensation of 3-(trifluoromethyl)aniline and ortho-nitrobenzaldehyde. This cyclization can be achieved using various catalysts, including acids or bases, under reflux conditions.
Reduction: The nitro group is then reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydroxylation: Finally, the amino group is hydroxylated to form the desired 1H-Indazol-4-ol, 3-(trifluoromethyl)-.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1H-Indazol-4-ol, 3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, Pd/C with hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones, aldehydes.
特性
分子式 |
C8H5F3N2O |
|---|---|
分子量 |
202.13 g/mol |
IUPAC名 |
3-(trifluoromethyl)-2H-indazol-4-ol |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3,14H,(H,12,13) |
InChIキー |
KDDIWJCICSFPKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NNC(=C2C(=C1)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
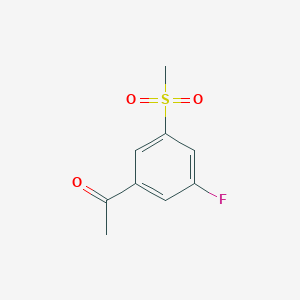

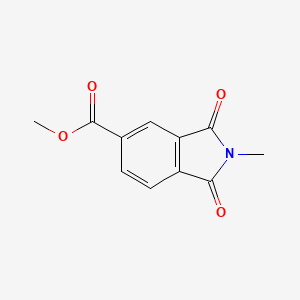
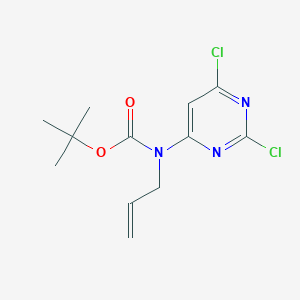


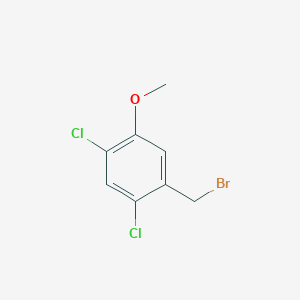
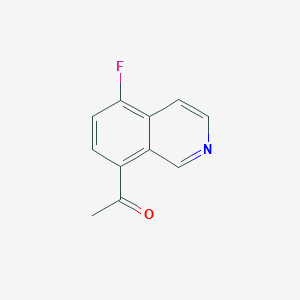
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
